Stepronin

Übersicht

Beschreibung

Stepronin is a mucolytic and expectorant compound, primarily used to dissolve thick mucus and alleviate respiratory difficulties. It is known for its ability to reduce the viscosity of mucus secretions in the lungs, making it easier for patients to expel mucus through coughing .

Wissenschaftliche Forschungsanwendungen

Stepronin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in der organischen Synthese und als Modellverbindung für die Untersuchung der Thioesterchemie verwendet.

Biologie: Untersucht werden seine Auswirkungen auf zelluläre Prozesse, einschließlich seiner Rolle bei der Reduzierung der Schleimsekretion aus Epithelzellen und submukösen Drüsen

Medizin: Klinisch verwendet als Expektorans zur Behandlung von Atemwegserkrankungen wie Bronchitis und Sinusitis.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die chemische Struktur von Schleimmolekülen aufbricht, wodurch deren Viskosität reduziert wird. Dies wird durch die Spaltung von Disulfidbrücken in Mukoproteinen erreicht, was zu einer Verdünnung des Schleims führt und die Entfernung durch Husten erleichtert. Die Verbindung erhöht auch die Bronchialsekretion, was die Beseitigung von Schleim aus den Atemwegen zusätzlich unterstützt .

Ähnliche Verbindungen:

N-Acetylcystein: Ein weiteres schleimlösendes Mittel, das Schleim durch Störung von Disulfidbrücken abbaut.

Carbocystein: Ein Schleimlöser, der die Struktur von Schleimglykoproteinen modifiziert.

Ambroxol: Verbessert die Schleimclearance durch Stimulation der Surfactantproduktion und Erhöhung der Zilienaktivität.

Eindeutigkeit von this compound: this compound ist einzigartig in seiner zweifachen Wirkung als Schleimlöser und Expektorans. Es reduziert nicht nur die Viskosität von Schleim, sondern fördert auch dessen Abfluss aus der Lunge durch Steigerung der Bronchialsekretion. Dieser doppelte Mechanismus macht this compound besonders effektiv bei der Behandlung von Atemwegserkrankungen, die durch dicken und zähen Schleim gekennzeichnet sind .

Wirkmechanismus

Target of Action

Stepronin primarily targets the mucous secretions in the lungs . The viscosity of these secretions is dependent upon the concentrations of mucoprotein and the presence of disulfide bonds between these macromolecules and DNA .

Mode of Action

This compound acts as both an expectorant and a mucolytic agent . As an expectorant, it increases bronchial secretions, thereby reducing the thickness or viscosity of bronchial secretions . This action increases mucus flow that can be removed more easily through coughing . As a mucolytic, this compound helps to loosen thick bronchial secretions by breaking down the chemical structure of mucus molecules . The result is a thinner mucus that can be more easily removed through coughing .

Result of Action

The primary result of this compound’s action is the promotion of mucus drainage from the lungs by thinning the mucus and lubricating the irritated respiratory tract . This action helps to relieve respiratory difficulties by making it easier for patients to cough up loosened mucus.

Biochemische Analyse

Biochemical Properties

Stepronin plays a crucial role in biochemical reactions, particularly in the respiratory system. It interacts with mucoprotein and DNA in the lungs, affecting the viscosity of mucous secretions .

Cellular Effects

This compound influences cell function by reducing Cl-secretion from epithelial cells and mucus glycoprotein secretion from submucosal glands . This action helps to thin the mucus and lubricate the irritated respiratory tract .

Molecular Mechanism

The molecular mechanism of this compound involves increasing bronchial secretions and helping to loosen thick bronchial secretions . It reduces the thickness or viscosity of bronchial secretions, thus increasing mucus flow that can be removed more easily through coughing .

Temporal Effects in Laboratory Settings

Its mucolytic effects are known to promote drainage of mucus from the lungs .

Dosage Effects in Animal Models

The effects of this compound dosage in animal models have not been extensively studied. It is known that this compound is an orally active expectorant, and inhalation administration is preferable to oral administration .

Metabolic Pathways

It is known that this compound affects the concentrations of mucoprotein and the presence of disulfide bonds between these macromolecules and DNA in the lungs .

Transport and Distribution

It is known that this compound inhibits airway secretion in vitro .

Subcellular Localization

It is known that this compound acts on the respiratory tract to dissolve thick mucus .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Acylierungs- und Thioesterifizierungsprozesse zu ermöglichen .

Industrielle Produktionsverfahren: Die industrielle Produktion von Stepronin umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Kristallisation oder Chromatographie umfassen, um das Endprodukt in der gewünschten Form zu erhalten. Darüber hinaus kann this compound in verschiedenen Darreichungsformen, einschließlich Injektionen und gefriergetrockneten Präparaten, formuliert werden, um seine Bioverfügbarkeit und klinische Wirksamkeit zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Stepronin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Die Reduktion von this compound kann zur Bildung von Thiolen führen.

Substitution: this compound kann nucleophile Substitutionsreaktionen eingehen, bei denen die Thioestergruppe durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile wie Amine und Alkohole können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiole.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil

Vergleich Mit ähnlichen Verbindungen

N-acetylcysteine: Another mucolytic agent that breaks down mucus by disrupting disulfide bonds.

Carbocisteine: A mucolytic that modifies the structure of mucus glycoproteins.

Ambroxol: Enhances mucus clearance by stimulating the production of surfactant and increasing ciliary activity.

Uniqueness of Stepronin: this compound is unique in its dual action as both a mucolytic and an expectorant. It not only reduces the viscosity of mucus but also promotes its drainage from the lungs by increasing bronchial secretions. This dual mechanism makes this compound particularly effective in treating respiratory conditions characterized by thick and tenacious mucus .

Eigenschaften

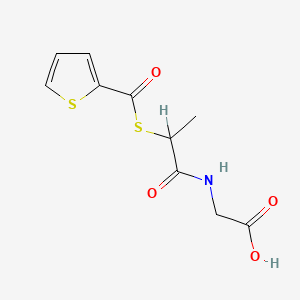

IUPAC Name |

2-[2-(thiophene-2-carbonylsulfanyl)propanoylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S2/c1-6(9(14)11-5-8(12)13)17-10(15)7-3-2-4-16-7/h2-4,6H,5H2,1H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYSEDHQJCOWQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)SC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

78126-10-0 (mono-hydrochloride salt) | |

| Record name | Stepronin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072324186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00868127 | |

| Record name | Stepronin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Stepronin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.11e-01 g/L | |

| Record name | Stepronin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

An expectorant increases bronchial secretions and mucolytics help loosen thick bronchial secretions. Expectorants reduce the thickness or viscosity of bronchial secretions thus increasing mucus flow that can be removed more easily through coughing, Mucolytics break down the chemical structure of mucus molecules. The mucus becomes thinner and can be removed more easily through coughing. | |

| Record name | Stepronin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

72324-18-6 | |

| Record name | Stepronin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72324-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stepronin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072324186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stepronin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Stepronin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stepronin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEPRONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NOY894QRB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Stepronin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.